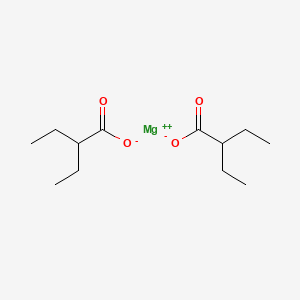
Magnesium(II) 2-Ethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium(II) 2-Ethylbutyrate, also known as magnesium bis(2-ethylbutanoate), is a chemical compound with the molecular formula C12H22MgO4 and a molecular weight of 254.61 g/mol . It is a white to very pale yellow crystalline powder that is soluble in water. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium(II) 2-Ethylbutyrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 2-ethylbutyric acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature . The general reaction is as follows:
MgO+2C6H12O2→Mg(C6H12O2)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and dried under vacuum to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium(II) 2-Ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and 2-ethylbutyric acid.
Substitution: The compound can participate in substitution reactions where the 2-ethylbutyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various ligands such as halides or other carboxylates can be used under controlled conditions.
Major Products:
Oxidation: Magnesium oxide (MgO) and other by-products.
Reduction: Magnesium metal (Mg) and 2-ethylbutyric acid.
Substitution: New magnesium complexes with different ligands.
Applications De Recherche Scientifique
Magnesium(II) 2-Ethylbutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Mécanisme D'action
The mechanism of action of Magnesium(II) 2-Ethylbutyrate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Magnesium(II) 2-Ethylbutyrate can be compared with other similar compounds, such as:
Magnesium Acetate: Similar in structure but with acetate ligands instead of 2-ethylbutyrate.
Magnesium Citrate: Contains citrate ligands and is commonly used as a dietary supplement.
Magnesium Oxide: A simple magnesium compound used in various industrial applications.
Uniqueness: this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its solubility in water and ability to participate in diverse chemical reactions make it valuable in research and industrial applications .
Propriétés
Numéro CAS |
79992-76-0 |
|---|---|
Formule moléculaire |
C6H12MgO2 |
Poids moléculaire |
140.46 g/mol |
Nom IUPAC |
magnesium;2-ethylbutanoate |
InChI |
InChI=1S/C6H12O2.Mg/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H,7,8); |
Clé InChI |
AQPXSEDURNZIDK-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |
SMILES canonique |
CCC(CC)C(=O)O.[Mg] |
Key on ui other cas no. |
79992-76-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















